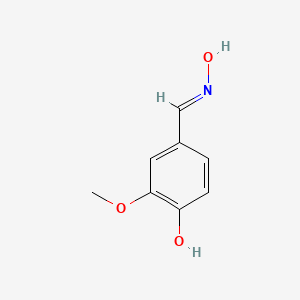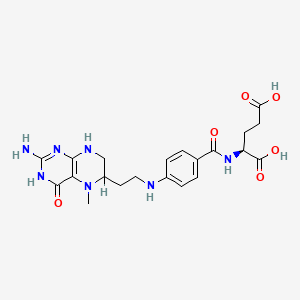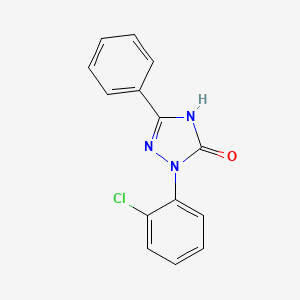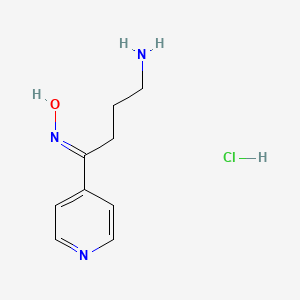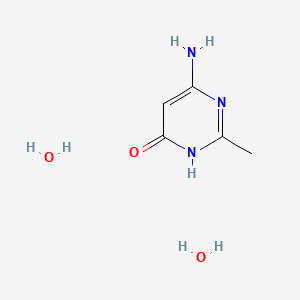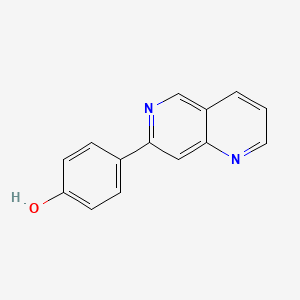![molecular formula C9H13N3O5 B1496788 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
CYTOSINE beta-D-ARABINOSIDE can be synthesized through several methods. One common synthetic route involves the condensation of cytosine with arabinose under acidic conditions . Industrial production methods often involve multi-step processes that include the protection and deprotection of functional groups to ensure the correct stereochemistry of the final product .
化学反応の分析
CYTOSINE beta-D-ARABINOSIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uracil arabinoside.
Reduction: Although less common, reduction reactions can modify the functional groups on the cytosine ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 2’ and 5’ positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CYTOSINE beta-D-ARABINOSIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactivity.
Medicine: Its primary application is in chemotherapy for leukemia.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.
作用機序
CYTOSINE beta-D-ARABINOSIDE exerts its effects by inhibiting DNA synthesis. It is metabolized intracellularly into its active triphosphate form, which then incorporates into DNA and inhibits DNA polymerase . This leads to the cessation of DNA strand elongation and ultimately induces apoptosis via the PKC signaling pathway .
類似化合物との比較
CYTOSINE beta-D-ARABINOSIDE is unique among nucleoside analogs due to its arabinose sugar moiety. Similar compounds include:
Arabinosyladenine (vidarabine): Primarily used as an antiviral agent.
Arabinosylthymine: Known for its antitumor activity.
Arabinosyluracil: Also exhibits antitumor properties.
Compared to these compounds, CYTOSINE beta-D-ARABINOSIDE is more widely used in chemotherapy due to its effectiveness in treating leukemia .
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
245.22 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1T |
InChIキー |
UHDGCWIWMRVCDJ-BQRAPAGYSA-N |
異性体SMILES |
[3H]C1=CN(C(=O)NC1=N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Iodophenyl)-5-(4-nitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1496707.png)
![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)
![3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol](/img/structure/B1496716.png)

